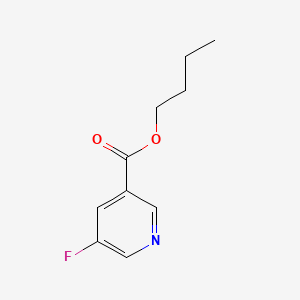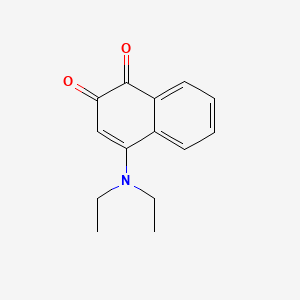
4-(Diethylamino)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)naphthalene-1,2-dione is an organic compound with the molecular formula C14H15NO2. It is a derivative of naphthalene, characterized by the presence of a diethylamino group at the 4-position and two ketone groups at the 1 and 2 positions. This compound is known for its applications in various fields, including organic electronics and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)naphthalene-1,2-dione typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the diethylamino group and the ketone functionalities.
Introduction of Diethylamino Group: The diethylamino group is introduced through a substitution reaction, where naphthalene is reacted with diethylamine under specific conditions.
Formation of Ketone Groups: The ketone groups are introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and solubility.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products:
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives of this compound.
Substitution Products: Derivatives with different substituents replacing the diethylamino group.
Scientific Research Applications
4-(Diethylamino)naphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
4-Amino-1,2-naphthoquinone: A related compound with an amino group instead of a diethylamino group.
1,8-Naphthalimide Derivatives: Compounds with similar naphthalene-based structures but different functional groups.
Uniqueness: 4-(Diethylamino)naphthalene-1,2-dione is unique due to its specific combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
CAS No. |
23673-39-4 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4-(diethylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H15NO2/c1-3-15(4-2)12-9-13(16)14(17)11-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3 |
InChI Key |
LZFMSJXMFAPKQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)C(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



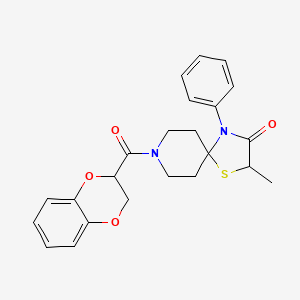

![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
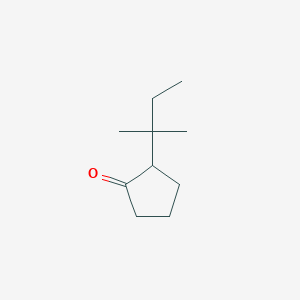
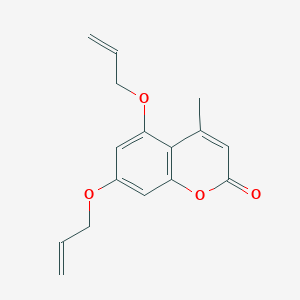

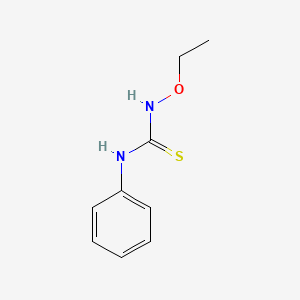
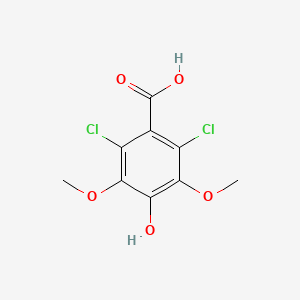
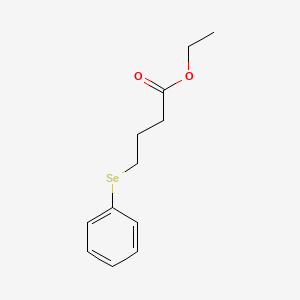
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)


